2-[2-(Benzyloxy)ethyl]oxirane

Catalog No.
S761830
CAS No.
94426-72-9
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(Benzyloxy)ethyl]oxirane

CAS Number

94426-72-9

Product Name

2-[2-(Benzyloxy)ethyl]oxirane

IUPAC Name

2-(2-phenylmethoxyethyl)oxirane

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2

InChI Key

WEEINLJFNLBGTR-UHFFFAOYSA-N

SMILES

C1C(O1)CCOCC2=CC=CC=C2

Canonical SMILES

C1C(O1)CCOCC2=CC=CC=C2

Chemistry

Application Summary: In the field of chemistry, 2-[2-(Benzyloxy)ethyl]oxirane is utilized as a reagent in organic synthesis, particularly in the formation of oxetane rings which are valuable intermediates in the synthesis of various chemical compounds .

Results and Outcomes: The reactions typically yield polymers with high molecular weight and desired properties such as resistance to solvents and thermal stability. The exact properties of the polymers can be tuned by adjusting the reaction conditions, such as temperature and catalyst concentration .

Medicine

Application Summary: In medicinal research, 2-[2-(Benzyloxy)ethyl]oxirane’s derivatives are explored for their potential pharmacological properties. Its structure is a key component in the synthesis of various medicinal agents .

Methods and Procedures: The compound is used to synthesize oxetane-containing drugs which are then tested for their efficacy and safety in preclinical trials. These trials involve in vitro and in vivo experiments to determine the biological activity of the synthesized compounds .

Results and Outcomes: Some oxetane derivatives have shown promising results as potential therapeutic agents with activities such as enzyme inhibition. The quantitative data from these studies include IC50 values, which measure the effectiveness of a substance in inhibiting a specific biological or biochemical function .

Materials Science

Application Summary: 2-[2-(Benzyloxy)ethyl]oxirane is used in materials science for the development of new polymeric materials with unique properties suitable for industrial applications .

Methods and Procedures: The epoxide group in the compound is reactive and can be opened to form polymers or copolymers. This is done through controlled reactions with other monomers to create materials with specific characteristics like flexibility, strength, or chemical resistance .

Results and Outcomes: The resulting materials are characterized by their mechanical properties, such as tensile strength and elongation at break. These properties are quantified using standardized tests like ASTM D638 for tensile properties of plastics .

Environmental Science

Application Summary: In environmental science, 2-[2-(Benzyloxy)ethyl]oxirane is studied for its potential use in environmental remediation processes, such as the degradation of pollutants .

Methods and Procedures: The compound’s reactivity is harnessed to break down harmful chemicals in the environment. This involves chemical reactions that transform pollutants into less harmful substances that can be more easily removed from the environment .

Results and Outcomes: The effectiveness of these remediation processes is evaluated by measuring the concentration of pollutants before and after treatment, using techniques like gas chromatography-mass spectrometry (GC-MS) to detect and quantify the presence of contaminants .

Biochemistry

Application Summary: In biochemistry, 2-[2-(Benzyloxy)ethyl]oxirane is used as a building block for synthesizing complex biomolecules, including carbohydrates and nucleotides .

Methods and Procedures: The compound is employed in multi-step synthetic pathways to construct larger molecules. Each step is carefully designed to ensure the correct stereochemistry and functional group placement, which is crucial for the biological activity of the final product .

Results and Outcomes: The synthesized biomolecules are analyzed using NMR spectroscopy and X-ray crystallography to confirm their structures.

Pharmacology

Application Summary: 2-[2-(Benzyloxy)ethyl]oxirane finds applications in pharmacology for drug design and discovery, particularly in the development of prodrugs and drug delivery systems .

Methods and Procedures: The compound’s ability to undergo controlled reactions makes it suitable for attaching to active pharmaceutical ingredients (APIs), thereby modifying their pharmacokinetic properties. This can enhance the solubility, stability, and bioavailability of the APIs .

Results and Outcomes: The success of these modifications is evaluated through in vitro dissolution tests and in vivo bioavailability studies. The pharmacological profile of the modified drugs, including their absorption, distribution, metabolism, and excretion (ADME) properties, is thoroughly investigated .

Analytical Chemistry

Application Summary: “2-[2-(Benzyloxy)ethyl]oxirane” is used in analytical chemistry as a derivatization agent for the qualitative and quantitative analysis of compounds with active hydrogen atoms, such as carboxylic acids and phenols .

Methods and Procedures: The compound reacts with the target analytes to form more volatile derivatives, which can be analyzed using gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS). The reaction conditions, like temperature and reaction time, are optimized for maximum yield of the derivatives .

Results and Outcomes: The derivatization improves the detection and quantification of analytes, providing better resolution and peak shapes in chromatograms. The effectiveness is measured by the enhancement in the signal-to-noise ratio and the lower limits of detection (LOD) and quantification (LOQ) achieved .

Nanotechnology

Application Summary: In nanotechnology, “2-[2-(Benzyloxy)ethyl]oxirane” serves as a precursor for the synthesis of functional nanomaterials, which have applications in drug delivery, sensing, and catalysis .

Methods and Procedures: The epoxide group of the molecule is used to attach various functional groups onto the surface of nanoparticles, thereby modifying their surface properties and interactions with biological systems .

Results and Outcomes: The functionalized nanoparticles exhibit enhanced targeting and binding to specific cells or tissues, which is quantified by surface plasmon resonance (SPR) or fluorescence spectroscopy. The efficiency of drug delivery or catalytic activity is also assessed .

Polymer Chemistry

Application Summary: This compound is instrumental in polymer chemistry for creating epoxy resins, which are used as coatings, adhesives, and in composite materials .

Methods and Procedures: The oxirane ring is opened in the presence of hardeners or curing agents, leading to cross-linking and the formation of three-dimensional polymer networks. The reaction parameters, such as the ratio of resin to hardener and curing time, are crucial for the final properties of the resin .

Results and Outcomes: The mechanical properties of the cured resins, such as hardness, glass transition temperature, and thermal stability, are evaluated using differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) .

Agricultural Chemistry

Application Summary: “2-[2-(Benzyloxy)ethyl]oxirane” is explored for its use in agricultural chemistry, particularly in the synthesis of agrochemicals like pesticides and herbicides .

Methods and Procedures: The compound is incorporated into the molecular structure of agrochemicals to enhance their activity and selectivity. The synthesis involves careful control of reaction conditions to ensure the desired product is obtained .

Results and Outcomes: The efficacy of the synthesized agrochemicals is tested in field trials, where their impact on crop yield and pest control is measured. The results are analyzed statistically to determine the significance of the improvements .

Food Chemistry

Application Summary: In food chemistry, derivatives of “2-[2-(Benzyloxy)ethyl]oxirane” are used as synthetic intermediates for flavor and fragrance compounds .

Methods and Procedures: The compound undergoes various chemical reactions to produce esters and other derivatives that mimic natural flavors and aromas.

Results and Outcomes: The sensory properties of the synthesized compounds are evaluated through organoleptic tests, and their safety is assessed through toxicological studies. The acceptability and preference are determined by consumer panels .

Catalysis

Application Summary: “2-[2-(Benzyloxy)ethyl]oxirane” is utilized in catalysis research for the development of new catalytic systems that facilitate chemical transformations .

Methods and Procedures: The compound is used to study the mechanism of epoxide ring-opening reactions, which are catalyzed by acids, bases, or metal complexes. Kinetic studies are conducted to understand the reaction pathways .

Results and Outcomes: The efficiency of the catalytic systems is evaluated by measuring the turnover frequency (TOF) and turnover number (TON). The selectivity and yield of the reactions are also quantified .

2-[2-(Benzyloxy)ethyl]oxirane, with the chemical formula C₁₁H₁₄O₂ and CAS number 94426-72-9, is an organic compound characterized by a strained three-membered epoxide ring. This unique structure contributes to its reactivity and utility in various chemical applications. The compound is notable for its role as a ligand in coordination chemistry and as a monomer in ring-opening polymerization processes, which are essential in the synthesis of polymers and other complex organic molecules .

There is no current research available on the specific biological mechanism of action for 2-[2-(Benzyloxy)ethyl]oxirane. However, its potential lies in its ability to be transformed into more complex bioactive molecules through further chemical modifications [].

  • Epoxides are generally irritating to the skin and eyes. It is recommended to wear appropriate personal protective equipment (PPE) like gloves and safety goggles when handling this compound [].
  • The benzyloxy group may contribute to mild flammability. Standard laboratory practices for handling flammable liquids should be followed.

The epoxide ring in 2-[2-(Benzyloxy)ethyl]oxirane is highly reactive due to angle strain, making it susceptible to nucleophilic attack. Common reactions include:

  • Nucleophilic Ring Opening: The epoxide can react with nucleophiles such as alcohols or amines, leading to the formation of diols or amino alcohols.
  • Acid-Catalyzed Reactions: In the presence of acids, the epoxide can undergo hydrolysis or rearrangement to yield various products .

These reactions are crucial for modifying the compound's structure and enhancing its functionality in synthetic applications.

Several methods exist for synthesizing 2-[2-(Benzyloxy)ethyl]oxirane:

  • Epoxidation of Alkenes: This method typically involves using peracids (e.g., m-chloroperbenzoic acid) to convert alkenes into epoxides under mild conditions.
  • Ring-Closing Reactions: Starting from suitable precursors, such as alcohols or halides, ring-closing reactions can be employed to form the epoxide directly .
  • Chiral Synthesis: Enantioselective methods may also be utilized to obtain specific stereoisomers of the compound, which can be important for biological applications .

The applications of 2-[2-(Benzyloxy)ethyl]oxirane span various fields:

  • Polymer Chemistry: It serves as a monomer for producing polymers through ring-opening polymerization, which can lead to materials with desirable mechanical and thermal properties.
  • Pharmaceuticals: Its reactivity allows it to be a precursor for synthesizing various pharmaceutical compounds.
  • Coordination Chemistry: As a ligand, it can coordinate with metal centers, influencing catalytic processes and material properties .

Research on the interactions of 2-[2-(Benzyloxy)ethyl]oxirane with other molecules is essential for understanding its potential applications. Interaction studies often focus on its binding affinity with metal ions or other ligands in coordination complexes. Such studies help elucidate its role in catalysis and material science .

Several compounds share structural similarities with 2-[2-(Benzyloxy)ethyl]oxirane. Here are some notable examples:

Compound NameStructure TypeUnique Features
1,2-Epoxy-3-phenylpropaneEpoxideContains a phenyl group directly attached to the epoxide carbon.
3-Benzyloxy-1-propanolAlcoholLacks the epoxide functionality; used in different synthetic pathways.
2-Methoxyethyl oxiraneEpoxideSimilar structure but with a methoxy group instead of benzyloxy.

Uniqueness of 2-[2-(Benzyloxy)ethyl]oxirane

The primary uniqueness of 2-[2-(Benzyloxy)ethyl]oxirane lies in its specific combination of structural features—namely, the benzyloxy group attached to an ethylene chain leading into an epoxide. This configuration enhances its reactivity and versatility compared to similar compounds, making it particularly valuable in polymer synthesis and coordination chemistry applications .

XLogP3

1.6

Dates

Modify: 2023-08-15

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